1-(6-Methoxy-4-methylpyridin-2-YL)ethan-1-one
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Overview
Description
1-(6-Methoxy-4-methylpyridin-2-YL)ethan-1-one is an organic compound with the molecular formula C9H11NO2. It belongs to the class of pyridine derivatives, which are known for their wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methoxy-4-methylpyridin-2-YL)ethan-1-one typically involves the reaction of 6-methoxy-4-methylpyridine with ethanoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages such as improved safety, scalability, and efficiency. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(6-Methoxy-4-methylpyridin-2-YL)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents like dichloromethane (CH2Cl2).
Major Products Formed
Oxidation: Formation of 6-methoxy-4-methylpyridine-2-carboxylic acid.
Reduction: Formation of 1-(6-methoxy-4-methylpyridin-2-yl)ethanol.
Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.
Scientific Research Applications
1-(6-Methoxy-4-methylpyridin-2-YL)ethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(6-Methoxy-4-methylpyridin-2-YL)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-(6-Methylpyridin-2-yl)ethan-1-one: Similar structure but lacks the methoxy group.
1-(2,6-Dimethylpyridin-4-yl)ethan-1-one: Contains additional methyl groups on the pyridine ring.
Uniqueness
1-(6-Methoxy-4-methylpyridin-2-YL)ethan-1-one is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and interaction with biological targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
1-(6-methoxy-4-methylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C9H11NO2/c1-6-4-8(7(2)11)10-9(5-6)12-3/h4-5H,1-3H3 |
InChI Key |
YKNNAQBISLKOFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)OC)C(=O)C |
Origin of Product |
United States |
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